RMC-4998

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C57H74N8O7 |

|---|---|

分子量 |

983.2 g/mol |

IUPAC名 |

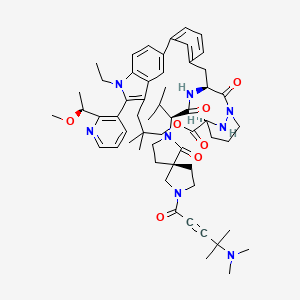

(2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide |

InChI |

InChI=1S/C57H74N8O7/c1-12-63-46-21-20-40-32-42(46)43(50(63)41-18-14-26-58-48(41)37(4)71-11)33-55(5,6)35-72-53(69)44-19-15-27-65(60-44)52(68)45(31-38-16-13-17-39(40)30-38)59-51(67)49(36(2)3)64-29-25-57(54(64)70)24-28-62(34-57)47(66)22-23-56(7,8)61(9)10/h13-14,16-18,20-21,26,30,32,36-37,44-45,49,60H,12,15,19,24-25,27-29,31,33-35H2,1-11H3,(H,59,67)/t37-,44-,45-,49-,57-/m0/s1 |

InChIキー |

VYZILERTWJIGRC-DOESOIHZSA-N |

異性体SMILES |

CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)[C@H](C)OC)(C)C)NC(=O)[C@H](C(C)C)N7CC[C@@]8(C7=O)CCN(C8)C(=O)C#CC(C)(C)N(C)C |

正規SMILES |

CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N7CCC8(C7=O)CCN(C8)C(=O)C#CC(C)(C)N(C)C |

製品の起源 |

United States |

Foundational & Exploratory

The Formation and Therapeutic Interruption of the RMC-4998:CYPA:KRAS G12C Tri-Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has long been considered an intractable target in cancer therapy. The advent of novel therapeutic strategies, such as the development of RMC-4998, has opened new avenues for targeting this previously "undruggable" protein. This compound operates through a unique mechanism of action, inducing the formation of a ternary complex with the intracellular chaperone protein Cyclophilin A (CYPA) and the GTP-bound, active state of KRAS G12C. This in-depth technical guide elucidates the core principles of this tri-complex formation, presents key preclinical data, details the experimental protocols used to characterize this interaction, and provides visual representations of the associated signaling pathways and workflows.

Introduction to this compound and the Tri-Complex Strategy

This compound is a potent and selective inhibitor of the KRAS G12C mutant. Unlike first-generation KRAS G12C inhibitors that target the inactive, GDP-bound state, this compound is a "molecular glue" that selectively recognizes the active, GTP-bound conformation of KRAS G12C[1][2]. Its mechanism relies on the recruitment of the abundant cellular chaperone, Cyclophilin A (CYPA), to create a novel protein-protein interface that sequesters and inactivates KRAS G12C[3]. This tri-complex formation sterically hinders the interaction of KRAS G12C with its downstream effectors, thereby inhibiting oncogenic signaling pathways. This compound serves as a crucial preclinical tool compound that has paved the way for the clinical development of RMC-6291, a drug candidate with a similar mechanism of action[4][5].

Mechanism of Tri-Complex Formation

The formation of the this compound:CYPA:KRAS G12C tri-complex is a multi-step process that leverages both non-covalent and covalent interactions.

-

Binding to CYPA: this compound first binds to CYPA, inducing a conformational change in the chaperone protein. This creates a novel, or "neomorphic," surface on CYPA that has a high affinity for the Switch II region of active KRAS G12C[3].

-

Recognition of Active KRAS G12C: The this compound:CYPA binary complex then specifically recognizes and binds to the GTP-bound conformation of KRAS G12C. This interaction is highly selective for the active state of the oncoprotein[1][2].

-

Covalent Engagement: Upon binding, a reactive ynamide warhead on this compound forms a covalent bond with the cysteine residue at position 12 of KRAS G12C. This covalent linkage locks the tri-complex in a stable, inhibitory state[3].

-

Inhibition of Downstream Signaling: The stable tri-complex physically obstructs the binding of KRAS G12C to its downstream effectors, such as RAF, PI3K, and RAL GDS. This leads to the potent suppression of the MAPK (ERK), PI3K/AKT/mTOR, and RAL signaling pathways, ultimately resulting in the inhibition of tumor cell growth and proliferation[6][7].

Figure 1: Mechanism of this compound induced tri-complex formation and inhibition of KRAS G12C signaling.

Quantitative Data Summary

The preclinical characterization of this compound has generated significant quantitative data that underscores its potency and selectivity. The following tables summarize key findings from various in vitro and in vivo studies.

| Assay | Metric | Value | Cell Line / Conditions | Reference |

| Tri-Complex Formation | IC50 | 28 nM | KRAS G12C-CYPA | [6] |

| ERK Signaling Inhibition | IC50 | 1-10 nM | KRAS G12C mutant cells | [6] |

| Cell Viability (NSCLC) | IC50 | Potent (specific values vary by cell line) | H358, H2122, LU65 | [7] |

| In Vivo Tumor Growth Inhibition | Dose | 10-200 mg/kg, daily oral | NCI-H358 xenografts | [1] |

Table 1: In Vitro and In Vivo Potency of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the formation and functional consequences of the this compound:CYPA:KRAS G12C tri-complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Tri-Complex Formation

This assay is used to quantify the formation of the tri-complex in a biochemical setting.

-

Reagents:

-

Recombinant human KRAS G12C protein (tagged, e.g., with His)

-

Recombinant human CYPA protein

-

This compound

-

TR-FRET donor-labeled antibody against the KRAS tag (e.g., anti-His-Europium)

-

TR-FRET acceptor-labeled antibody or reagent that binds CYPA

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)

-

GTPγS (non-hydrolyzable GTP analog)

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add KRAS G12C pre-loaded with GTPγS, CYPA, and the this compound dilution series.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

-

Add the TR-FRET donor and acceptor reagents.

-

Incubate for another period (e.g., 30-60 minutes) to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot against the this compound concentration to determine the IC50 value for tri-complex formation.

-

Figure 2: Experimental workflow for the TR-FRET based tri-complex formation assay.

Western Blot Analysis of ERK Phosphorylation

This method is used to assess the inhibitory effect of this compound on the MAPK signaling pathway in cancer cells.

-

Cell Culture and Treatment:

-

Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

-

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cells.

-

Cell Seeding: Seed KRAS G12C mutant and wild-type cells in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for 72-96 hours.

-

Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the signal (luminescence) according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the drug concentration to determine the IC50 value.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

-

Tumor Implantation: Subcutaneously inject KRAS G12C mutant cancer cells (e.g., NCI-H358) into the flanks of the mice.

-

Treatment: When tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) daily at various doses. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition.

Conclusion

This compound represents a landmark achievement in the quest to target KRAS-driven cancers. Its innovative mechanism of inducing a tri-complex with CYPA and active KRAS G12C provides a powerful and selective means of inhibiting oncogenic signaling. The data and protocols presented in this guide offer a comprehensive overview of the core science behind this compound and provide a foundation for further research and development in this exciting area of cancer therapy. The insights gained from the study of this compound are instrumental in advancing the clinical development of its successor, RMC-6291, and in the broader effort to develop novel therapies for a range of "undruggable" targets.

References

- 1. Item - Supplementary Methods from Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 2. Item - Supplementary Methods from Cell Typeâspecific Adaptive Signaling Responses to KRASG12C Inhibition - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biorxiv.org [biorxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

RMC-4998: A Technical Guide to Targeting the GTP-Bound State of KRASG12C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), locks KRAS in a constitutively active, GTP-bound state, driving oncogenic signaling and tumor proliferation. While inhibitors targeting the inactive, GDP-bound state of KRASG12C have shown clinical promise, the emergence of resistance underscores the need for alternative therapeutic strategies. RMC-4998 is a first-in-class, orally active, covalent inhibitor that uniquely targets the active, GTP-bound conformation of KRASG12C. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical data, and key experimental methodologies. This compound serves as a preclinical tool compound representative of the clinical candidate RMC-6291.[1][2][3][4]

Mechanism of Action: A Tri-Complex Approach

This compound employs a novel mechanism of action by inducing the formation of a stable ternary complex between the abundant intracellular chaperone protein, cyclophilin A (CYPA), and the GTP-bound KRASG12C mutant.[5][6][7] This tri-complex sterically hinders the interaction of KRASG12C with its downstream effectors, such as RAF, thereby inhibiting oncogenic signaling.[6][8] A critical feature of this compound is its ability to directly engage the active form of the oncoprotein, a mechanism that circumvents resistance pathways associated with increased KRAS-GTP loading that can limit the efficacy of inhibitors targeting the inactive state.[6][9]

Preclinical Data Summary

The preclinical activity of this compound has been evaluated in a range of in vitro and in vivo models, demonstrating potent and selective inhibition of KRASG12C-mutant cancer cells.

In Vitro Activity

This compound exhibits potent inhibition of cell proliferation and downstream signaling in KRASG12C-mutant cancer cell lines.

| Assay Type | Metric | Value | Cell Line(s) / Conditions | Reference(s) |

| Biochemical Assay | IC50 (ternary complex formation) | 28 nM | Cell-free with CYPA and KRASG12C | [5] |

| kinact/KI | 272,000 M⁻¹s⁻¹ | Cell-free | [1] | |

| Cellular Assays | ||||

| Cell Proliferation | Mean IC50 | 0.28 nM | KRASG12C mutant cells | [1] |

| IC50 | 0.28 nM | H358 | [5] | |

| ERK Signaling Inhibition | IC50 Range | 1 - 10 nM | KRASG12C mutant cancer cell models | [6] |

In Vivo Efficacy

In vivo studies using xenograft models of KRASG12C-mutant cancers have demonstrated significant anti-tumor activity of this compound, both as a single agent and in combination therapies.

| Animal Model | Treatment Regimen | Outcome | Reference(s) |

| Monotherapy | |||

| NCI-H358 Xenograft | 10-200 mg/kg, p.o., daily for 28 days | Dose-dependent tumor regressions and inhibition of ERK phosphorylation. | [5] |

| NSCLC Mouse Model | 80 mg/kg, p.o., daily for 4 weeks | Promoted tumor regression. | [5] |

| Sotorasib-Resistant LU65 Xenograft | 100 mg/kg, p.o., daily | Induced tumor regression and inhibited ERK phosphorylation. | [5] |

| Combination Therapy | |||

| 3LL-ΔNRAS Lung Tumors | 100 mg/kg this compound + 30 mg/kg RMC-4550 (SHP2i), daily for 8 days | Altered the tumor microenvironment myeloid cell-landscape. | [10] |

| 3LL-ΔNRAS Subcutaneous Tumors | 100 mg/kg this compound + 30 mg/kg RMC-4550 (SHP2i) ± ICB | Sensitized tumors to immunotherapy. | [11] |

| KPARG12C Orthotopic Tumors | 100 mg/kg this compound + 30 mg/kg RMC-4550 (SHP2i) ± anti-PD-1, daily for 2 weeks | Increased survival and complete responses. | [12] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of KRASG12C inhibitors like this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).

Materials:

-

KRASG12C mutant and wild-type cell lines

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include a DMSO-treated vehicle control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.[5]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using appropriate software.

Western Blot Analysis of ERK Phosphorylation

This method is used to assess the inhibition of the MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).

Materials:

-

KRASG12C mutant cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and transfer system

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Treat cultured KRASG12C mutant cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibody against p-ERK overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Visualize bands using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK as a loading control.

-

Densitometry: Quantify band intensities and normalize the p-ERK signal to the total ERK signal.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., nu/nu)

-

KRASG12C mutant cancer cell line (e.g., NCI-H358)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound or vehicle control orally, once daily, at the specified dose.[5]

-

Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot for p-ERK).

-

Data Analysis: Calculate tumor growth inhibition (TGI).

Signaling Pathway Visualization

The KRAS signaling cascade is a complex network of protein interactions that regulate cell fate. This compound intervenes at a critical point in this pathway.

Conclusion

This compound represents a significant advancement in the development of KRASG12C-targeted therapies. Its unique mechanism of inhibiting the active, GTP-bound state of the oncoprotein offers the potential to overcome resistance mechanisms that limit the efficacy of existing inhibitors. The potent preclinical anti-tumor activity of this compound, both as a monotherapy and in combination, provides a strong rationale for the clinical development of its representative compound, RMC-6291. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this promising class of therapeutics.

References

- 1. This compound (RM-029) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]

- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revolution Medicines Announces Publication Demonstrating Robust Anti-Tumor Activity of RAS(ON) Inhibitors in Preclinical Models of Refractory KRAS-Mutated Non-Small Cell Lung Cancer | Revolution Medicines [ir.revmed.com]

- 4. Revolution Medicines Announces Publication Demonstrating Robust Anti-Tumor Activity of RAS(ON) Inhibitors in Preclinical Models of Refractory KRAS-Mutated Non-Small Cell Lung Cancer - BioSpace [biospace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

RMC-4998: A Technical Deep Dive into its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-4998 is a pioneering covalent inhibitor that selectively targets the active, GTP-bound state of the KRASG12C mutant protein. This document provides a comprehensive technical overview of the downstream signaling pathways modulated by this compound. Through an in-depth analysis of preclinical data, we delineate its mechanism of action, its effects on key oncogenic signaling cascades, and the quantitative impact on cancer cell proliferation and tumor growth. This guide summarizes crucial data in structured tables, provides detailed experimental methodologies for key assays, and utilizes visualizations to illustrate complex biological processes and experimental designs.

Introduction: Targeting the "ON" State of KRASG12C

The discovery of small molecules capable of inhibiting the KRASG12C mutant has marked a significant breakthrough in oncology. This compound distinguishes itself by forming a tri-complex with cyclophilin A (CYPA) and the GTP-bound, active form of KRASG12C[1][2]. This "molecular glue" approach effectively sequesters the oncoprotein, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling. This mechanism of targeting the active "ON" state offers a distinct therapeutic strategy compared to inhibitors that target the inactive GDP-bound "OFF" state.

Core Mechanism of Action

This compound operates as a covalent inhibitor, forming a stable tri-complex with KRASG12C-GTP and the ubiquitous cellular chaperone, cyclophilin A. This interaction sterically hinders the association of KRASG12C with its downstream effector proteins, leading to the suppression of multiple signaling cascades critical for tumor cell survival and proliferation.

Impact on Downstream Signaling Pathways

This compound primarily affects the MAPK and PI3K/AKT/mTOR signaling pathways, both of which are critical drivers of cell growth, proliferation, and survival in KRAS-mutant cancers.

MAPK Pathway Inhibition

The primary downstream target of RAS proteins is the RAF-MEK-ERK signaling cascade, also known as the MAPK pathway. This compound's inhibition of KRASG12C leads to a potent and sustained suppression of this pathway.

Preclinical studies have demonstrated that this compound inhibits ERK signaling in KRASG12C mutant cancer cell models with an IC50 ranging between 1 and 10 nM.[3] However, a phenomenon known as ERK pathway reactivation or "rebound" can occur at later time points (24-48 hours) due to feedback mechanisms.[1][4]

PI3K/AKT/mTOR Pathway Attenuation

In addition to the MAPK pathway, KRAS can also activate the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, metabolism, and survival. This compound treatment has been shown to attenuate signaling through this pathway.

References

- 1. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Critical Role of Cyclophilin A in the Activity of RMC-4998: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy has been significantly advanced by the development of molecules capable of inhibiting previously "undruggable" targets. One of the most notable breakthroughs has been the successful targeting of KRAS, a frequently mutated oncogene. RMC-4998 represents a pioneering approach in this field, employing a novel mechanism of action that is critically dependent on the ubiquitous cellular chaperone, cyclophilin A (CypA). This technical guide provides an in-depth exploration of the integral role of CypA in the therapeutic activity of this compound, a preclinical tool compound that has paved the way for clinical candidates like RMC-6291. We will delve into the molecular mechanism, present key quantitative data, outline experimental protocols, and visualize the intricate signaling and experimental workflows.

The Tri-Complex: A Novel Mechanism of Action

This compound operates as a "molecular glue," inducing the formation of a stable ternary complex between cyclophilin A and the active, GTP-bound form of the KRAS G12C mutant protein.[1][2][3][4] This novel mechanism of action effectively remodels the surface of CypA, creating a neomorphic interface with a high affinity and selectivity for KRAS G12C in its oncogenic "ON" state.[1][3][5] The formation of this CYPA:this compound:KRAS G12C tri-complex sterically hinders the interaction of KRAS G12C with its downstream effector proteins, such as RAF, thereby inhibiting the oncogenic signaling cascades that drive tumor growth.[1][6]

Crucially, cyclophilin A is not a passive scaffold in this interaction; it is an indispensable component for the inhibitory activity of this compound.[1] Neither this compound nor CypA alone can bind to KRAS G12C.[1] This dependency highlights a unique therapeutic strategy that hijacks a cellular protein to target a cancer-causing mutant. The tri-complex is highly stable, with a half-life exceeding eight hours, ensuring sustained inhibition of oncogenic signaling.[1]

Signaling Pathway of this compound Action

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data that underscore its potency and selectivity. The following tables summarize key findings from various studies.

| Parameter | Cell Line(s) | Value | Reference |

| IC50 for ERK Signaling Inhibition | KRAS G12C Mutant Cancer Cells | 1 - 10 nM | [1] |

| Selectivity Index (IC50 non-G12C / IC50 G12C) | Cancer Cell Line Panel | > 13,500 | [1] |

| Tri-Complex Half-Life (in vitro) | Biochemical Assays | > 8 hours | [1] |

| Tri-Complex Half-Life (cellular) | Cellular Experiments | > 8 hours | [1] |

Table 1: In Vitro Potency and Selectivity of this compound

| Model | Treatment | Outcome | Reference |

| Human Lung Cancer Cell Line-Derived Xenograft | RMC-6291 (optimized from this compound) | Near complete tumor regression | [3] |

| Patient-Derived Xenograft Models (Lung & Colorectal) | RMC-6291 | Potent antitumor activity | [3] |

Table 2: In Vivo Antitumor Activity

Key Experimental Protocols

The elucidation of this compound's mechanism of action and its dependence on cyclophilin A has been supported by a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Tri-Complex Formation and Structural Analysis (X-ray Crystallography)

Objective: To determine the three-dimensional structure of the CYPA:this compound:KRAS G12C tri-complex and visualize the neomorphic interface.

Methodology:

-

Protein Expression and Purification: Recombinant human KRAS G12C (residues 1-169) and human cyclophilin A are expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Nucleotide Loading: KRAS G12C is loaded with a non-hydrolyzable GTP analog, such as GMPPNP, to stabilize it in the active state.

-

Complex Formation: Purified CypA, GMPPNP-loaded KRAS G12C, and this compound are incubated together in a stoichiometric ratio to allow for tri-complex formation.

-

Crystallization: The purified tri-complex is subjected to crystallization screening using various buffer conditions, precipitants, and temperatures.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals. The structure is then solved and refined to high resolution to reveal the detailed molecular interactions between this compound, CypA, and KRAS G12C.[1]

Effector Protein Dissociation Assay (Biochemical)

Objective: To quantify the ability of the CYPA:this compound complex to disrupt the interaction between KRAS G12C and its downstream effectors.

Methodology:

-

Protein Immobilization: Biotinylated, GMPPNP-loaded KRAS G12C is immobilized on streptavidin-coated biosensors or plates.

-

Effector Binding: A purified effector protein, such as the RAS-binding domain (RBD) of BRAF, is introduced to bind to the immobilized KRAS G12C.

-

Tri-Complex Introduction: A pre-formed complex of CypA and this compound is added at varying concentrations.

-

Dissociation Measurement: The dissociation of the effector protein from KRAS G12C is measured in real-time using techniques like biolayer interferometry (BLI) or surface plasmon resonance (SPR). The concentration-dependent dissociation provides a quantitative measure of the tri-complex's inhibitory activity.[1]

Cellular Target Engagement and Signaling Inhibition (Western Blot)

Objective: To assess the inhibition of downstream KRAS signaling pathways in cancer cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: KRAS G12C mutant cancer cell lines (e.g., H358, H23) are cultured to a specified confluency. The cells are then treated with a dose range of this compound or a vehicle control (DMSO) for various time points.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and other signaling proteins of interest. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Detection: The membrane is incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate. The band intensities are quantified to determine the level of p-ERK inhibition.[1][7]

Experimental Workflow for Assessing this compound Activity

Conclusion

The activity of this compound is fundamentally defined by its interaction with cyclophilin A. This molecular glue harnesses the cellular machinery to create a potent and selective inhibitor of the active KRAS G12C oncoprotein. By inducing the formation of a stable tri-complex, this compound effectively shutters oncogenic signaling, leading to antitumor effects. The indispensable role of CypA in this process represents a paradigm shift in inhibitor design, moving beyond simple occupancy of active sites to the creation of novel protein-protein interactions. The preclinical success of this strategy, embodied by this compound and its clinical successor RMC-6291, provides a strong rationale for the continued exploration of cyclophilin A-dependent molecular glues in the development of therapies for RAS-addicted cancers and other challenging diseases.

References

- 1. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revolution Medicines Announces Publication Describing Molecular Basis of Tri-Complex Inhibitors Targeting Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]

- 6. Bifunctional Small Molecule Ligands of K-Ras Induce Its Association with Immunophilin Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

RMC-4998: A Preclinical Technical Guide to a Novel KRASG12C(ON) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in a significant portion of human cancers. The KRASG12C mutation, in particular, has been a focus of targeted therapy development. RMC-4998 is a preclinical tool compound that represents a novel class of KRASG12C inhibitors. Unlike inhibitors that target the inactive, GDP-bound state of KRAS, this compound is a covalent inhibitor that selectively targets the active, GTP-bound (ON) state. This is achieved through an innovative mechanism involving the formation of a ternary complex with the intracellular chaperone protein, Cyclophilin A (CYPA), and the activated KRASG12C mutant. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, serving as a resource for researchers utilizing this compound in their studies.

Mechanism of Action

This compound functions as a "molecular glue," inducing a novel protein-protein interaction between CYPA and KRASG12C(GTP). The compound first binds to CYPA, creating a new molecular surface on the chaperone protein. This binary complex then has a high affinity for the active, GTP-bound conformation of KRASG12C. The interaction is further stabilized by the covalent modification of the Cysteine-12 residue on KRAS by this compound. This tri-complex formation sterically hinders the interaction of KRASG12C with its downstream effectors, thereby inhibiting oncogenic signaling.

Structural basis of RMC-4998 selectivity for KRAS G12C

An In-depth Technical Guide on the Structural Basis of RMC-4998 Selectivity for KRAS G12C

Abstract

The KRAS oncogene, particularly the G12C mutation, represents a critical target in cancer therapy. While first-generation inhibitors targeting the inactive, GDP-bound state of KRAS G12C have shown clinical success, challenges such as resistance have emerged. This compound is a novel inhibitor that operates via a distinct mechanism, selectively targeting the active, GTP-bound state of KRAS G12C (KRASG12C(ON)). This is achieved through an innovative "molecular glue" approach, where this compound first binds to the abundant intracellular chaperone protein, cyclophilin A (CypA). This binary complex then acts as a high-affinity binder for KRASG12C(ON), forming a stable tri-complex that blocks downstream signaling. This guide elucidates the structural and molecular underpinnings of this compound's unique selectivity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: Targeting the Active State of KRAS G12C

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways controlling cell growth, differentiation, and survival.[1] Mutations in KRAS are among the most common drivers of human cancers, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled cell proliferation.[1][2]

The G12C mutation, where glycine is substituted by cysteine at codon 12, created a unique opportunity for therapeutic intervention. First-generation inhibitors, such as sotorasib and adagrasib, were designed to covalently bind to this mutant cysteine, but critically, they only recognize the inactive, GDP-bound (OFF) state of KRAS G12C.[1][3] Their efficacy is therefore limited by the rate of GTP hydrolysis.[4]

This compound represents a paradigm shift by directly targeting the oncogenic, GTP-bound (ON) state.[5][6] It functions as a molecular glue, forming a tri-complex with cyclophilin A (CypA) and KRASG12C(ON).[1] This mechanism allows for rapid and potent inhibition, independent of the nucleotide hydrolysis cycle, and provides a strategy to overcome resistance mechanisms associated with increased levels of KRAS-GTP.[4][7]

The Tri-Complex Mechanism of Action

The inhibitory action of this compound is not direct but is mediated by its initial interaction with CypA. This multi-step process is central to its selectivity and potency.

-

Binary Complex Formation : Upon cell entry, the macrocyclic this compound molecule binds non-covalently to CypA, a highly abundant cellular chaperone.[8]

-

Surface Remodeling : This binding remodels the molecular surface of CypA, creating a novel, or "neomorphic," interface.[4]

-

Selective Engagement of KRASG12C(ON) : The this compound:CypA binary complex possesses a high affinity and selectivity for the active conformation of KRAS G12C.[1] It exploits non-covalent interactions with the switch-I and switch-II regions, which are conformationally distinct in the GTP-bound state.[1][4]

-

Stable Tri-Complex Formation : The binding of the binary complex to KRASG12C(ON) facilitates a covalent reaction between this compound's reactive warhead and the C12 residue of KRAS. This locks the three components—this compound, CypA, and KRAS G12C—into a stable tri-complex, which sterically blocks the binding of downstream effectors like RAF.[1][8]

Structural Basis of Selectivity

The selectivity of this compound for KRASG12C(ON) is dictated by the specific molecular interactions within the tri-complex, as revealed by X-ray crystallography (PDB: 8G9P).[1][9]

-

State Selectivity (ON vs. OFF) : The primary determinant of selectivity is the conformation of the switch-I and switch-II regions of KRAS, which are key to effector binding. These regions adopt a distinct conformation in the active, GTP-bound state. The neomorphic surface created by the this compound:CypA complex is specifically complementary to this active conformation, enabling stable, non-covalent contacts.[4] In contrast, the GDP-bound state does not present the correct topology for recognition, and no complex is detected with GDP-loaded KRAS G12C.[4]

-

Mutant Selectivity (G12C vs. Wild-Type) : The covalent warhead on this compound is specifically designed to react with the sulfhydryl group of the mutant cysteine at position 12. Wild-type KRAS, which has a glycine at this position, lacks this reactive handle and is therefore not engaged by the inhibitor.[4] While this compound shows activity against other G12C-mutant RAS isoforms (HRAS, NRAS), it has minimal activity on other KRAS mutations like G13C.[4]

-

The Neomorphic Interface : this compound acts as a molecular bridge. One part of the molecule sits in the active site of CypA, while the other part extends outwards, creating a new surface that recognizes and binds to KRAS G12C.[4] This induced interface is entirely novel and is not present with either protein alone, explaining why neither this compound nor CypA can bind to KRAS G12C independently.[4]

The formation of this stable tri-complex effectively sequesters KRAS G12C and sterically hinders its interaction with downstream effectors, thus inhibiting the oncogenic signaling cascade.

Quantitative Analysis of this compound Engagement

The unique mechanism of this compound translates into potent and durable target engagement, as demonstrated by various biochemical and cellular assays.

| Parameter | Value / Observation | Assay Type | Significance | Reference |

| Tri-Complex Formation IC50 | 28 nM | Biochemical Assay | Demonstrates high potency in forming the inhibitory tri-complex. | [10] |

| Cellular Potency | More potent than adagrasib | Cell Viability Assays | Shows superior activity in killing KRAS G12C mutant cancer cells. | [6][11] |

| Rate of Engagement | Complete covalent modification in < 5 mins | Cellular Mass Spectrometry | Highlights the rapid action, bypassing the need for GTP hydrolysis. | [4] |

| Complex Stability | Half-life > 8 hours | Biophysical/Cellular Washout | Indicates a durable inhibitory effect long after the drug is removed. | [4] |

| Structural Resolution | 1.50 Å | X-Ray Crystallography (PDB: 8G9P) | Provides high-resolution detail of the key molecular interactions. | [9] |

| State Selectivity | No complex detected with GDP-loaded KRAS | Biochemical Binding Assay | Confirms the specific targeting of the active, GTP-bound state. | [4] |

Experimental Methodologies

The characterization of this compound and its unique mechanism relies on a suite of specialized biochemical and cellular assays.

Protocol 1: Target Engagement Analysis via Bottom-Up Proteomics

This method is used to confirm covalent binding to the C12 residue and quantify target occupancy in a cellular context.

Objective: To identify the specific binding site and quantify the percentage of KRAS G12C modified by the inhibitor. Methodology:

-

Cell Treatment: Treat KRAS G12C mutant cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).[12]

-

Cell Lysis & Protein Extraction: Harvest and lyse cells to extract total protein. Quantify protein concentration.[12]

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and then alkylate free cysteines (excluding the inhibitor-bound C12) with iodoacetamide (IAA). This step is crucial to cap any unmodified cysteines.[12]

-

Proteolytic Digestion: Digest the protein mixture into smaller peptides using an enzyme like trypsin.[12]

-

Sample Cleanup: Desalt the resulting peptide mixture using C18 solid-phase extraction.[12]

-

LC-MS/MS Analysis: Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

-

Data Analysis: Search the MS/MS data against a protein database. Identify the peptide containing the C12 residue and look for a mass shift corresponding to the mass of this compound. The ratio of the modified to unmodified peptide provides a quantitative measure of target occupancy.[12]

Protocol 2: Cellular p-ERK Inhibition Assay (Western Blot)

This assay measures the functional consequence of KRAS G12C inhibition by quantifying the phosphorylation of the downstream effector, ERK.

Objective: To determine the cellular IC50 of this compound for inhibiting MAPK pathway signaling. Methodology:

-

Cell Culture: Plate a KRAS G12C mutant cell line (e.g., NCI-H358) and allow cells to adhere.[13]

-

Compound Treatment: Treat cells with a serial dilution of this compound for a defined period (e.g., 2-4 hours).

-

Protein Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[13]

-

Immunoblotting:

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[13]

-

Analysis: Quantify band intensity. Plot the ratio of p-ERK to total ERK against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound employs a sophisticated and highly selective mechanism to inhibit oncogenic KRAS G12C. By hijacking the cellular chaperone CypA, it forms a binary complex that remodels the protein's surface to create a neomorphic interface specifically tailored to the active, GTP-bound conformation of KRAS G12C. The structural basis of this selectivity lies in the precise complementarity with the active-state conformation of the switch regions and the presence of the C12 residue for covalent engagement. This tri-complex formation effectively shuts down downstream signaling. This innovative "molecular glue" strategy of targeting the active RAS(ON) state provides a powerful therapeutic approach, demonstrating high potency, rapid engagement, and a potential to overcome resistance mechanisms that plague inhibitors of the inactive state.

References

- 1. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 6. biorxiv.org [biorxiv.org]

- 7. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. rcsb.org [rcsb.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

RMC-4998: A Technical Guide to its Effects on the ERK and PI3K/mTOR Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-4998 is a potent and orally bioavailable small molecule inhibitor that targets the GTP-bound, active state of KRASG12C.[1] This novel mechanism of action, which involves the formation of a tri-complex with cyclophilin A (CYPA) and KRASG12C(ON), leads to the disruption of downstream oncogenic signaling.[1] This technical guide provides an in-depth analysis of the effects of this compound on two critical signaling cascades downstream of RAS: the Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. The information presented herein is curated from preclinical studies to support further research and drug development efforts in the field of RAS-targeted therapies.

Mechanism of Action: Tri-Complex Formation

This compound functions as a "molecular glue," first binding to the abundant intracellular chaperone protein, cyclophilin A. This binary complex then selectively recognizes and covalently binds to the active, GTP-bound form of the KRASG12C mutant protein. The formation of this stable ternary complex sterically hinders the interaction of KRASG12C with its downstream effectors, thereby blocking the propagation of oncogenic signals.[1]

Effects on the ERK (MAPK) Signaling Pathway

The Raf/MEK/ERK pathway is a critical downstream effector of RAS signaling, and its constitutive activation is a hallmark of KRAS-mutant cancers. Preclinical studies have consistently demonstrated that this compound potently inhibits this pathway.

Quantitative Data

| Cell Line | Cancer Type | IC50 for p-ERK Inhibition | Reference |

| KRASG12C Mutant Cancer Cell Models | Various | 1 - 10 nM | [2] |

| LU65 | Lung Cancer | Inhibition of ERK phosphorylation observed at 30 nM | [1] |

| NCI-H358 | Lung Cancer | Inhibition of ERK phosphorylation in tumors | [1] |

Signaling Pathway Diagram

Effects on the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling network downstream of RAS that regulates cell growth, proliferation, and survival. This compound has been shown to attenuate signaling through this pathway, contributing to its anti-tumor activity.

Quantitative Data

While specific IC50 values for the inhibition of PI3K/mTOR pathway components by single-agent this compound are not extensively published, studies have demonstrated its effects, particularly in combination with other agents.

| Cell Line/Model | Experimental Context | Observed Effect on PI3K/mTOR Pathway | Reference |

| KRASG12C Mutant Cancer Cell Models | Monotherapy | Attenuated AKT/mTOR signaling | [2] |

| Lung Cancer Cell Lines | Monotherapy (0-1000 nM, 72h) | Suppression of the PI3K/mTOR pathway | [1] |

| H2122 Xenograft | Combination with RMC-6272 (mTORC1 inhibitor) | Effective suppression of 4E-BP1 phosphorylation | [3] |

Signaling Pathway Diagram

Experimental Protocols

Western Blotting for Phospho-Protein Analysis

This protocol is a representative method for assessing the phosphorylation status of key proteins in the ERK and PI3K/mTOR pathways following treatment with this compound.

1. Cell Culture and Treatment:

-

Seed KRASG12C mutant cancer cells (e.g., NCI-H358, H2122) in 6-well plates and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 24, 48 hours).

2. Cell Lysis:

-

Aspirate media and wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect lysates, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

p-ERK1/2 (Thr202/Tyr204): e.g., Cell Signaling Technology, #4370, 1:2000 dilution.

-

Total ERK1/2: e.g., Cell Signaling Technology, #4695, 1:1000 dilution.

-

p-AKT (Ser473): e.g., Cell Signaling Technology, #4060, 1:2000 dilution.

-

Total AKT: e.g., Cell Signaling Technology, #4691, 1:1000 dilution.

-

p-p70 S6 Kinase (Thr389): e.g., Cell Signaling Technology, #9234, 1:1000 dilution.

-

Total p70 S6 Kinase: e.g., Cell Signaling Technology, #2708, 1:1000 dilution.

-

p-4E-BP1 (Thr37/46): e.g., Cell Signaling Technology, #2855, 1:1000 dilution.

-

Total 4E-BP1: e.g., Cell Signaling Technology, #9644, 1:1000 dilution.

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.

Cell Viability Assay

This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.

1. Cell Seeding:

-

Seed KRASG12C mutant cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.

3. Incubation:

-

Incubate the plates for 72-120 hours at 37°C in a humidified incubator.

4. Viability Assessment:

-

Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

5. Data Analysis:

-

Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

1. Cell Implantation:

-

Subcutaneously inject 5 x 106 NCI-H358 or H2122 cells in a mixture of media and Matrigel into the flank of athymic nude mice.

2. Tumor Growth and Randomization:

-

Monitor tumor growth with caliper measurements.

-

When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

3. Dosing:

-

Administer this compound orally once daily at doses ranging from 10 to 100 mg/kg.

-

Treat the control group with the vehicle used for drug formulation.

4. Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health of the animals.

5. Endpoint and Analysis:

-

At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice.

-

Excise tumors, weigh them, and process them for pharmacodynamic analysis (e.g., Western blotting for p-ERK) or histopathology.

Conclusion

This compound represents a promising therapeutic agent that effectively targets the active form of KRASG12C. Its ability to potently inhibit the ERK signaling pathway and attenuate the PI3K/AKT/mTOR cascade underscores its potential for treating KRASG12C-driven malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and other KRASG12C(ON) inhibitors. Further quantitative characterization of its impact on the PI3K/mTOR pathway will be valuable in optimizing its clinical application, both as a monotherapy and in combination with other targeted agents.

References

An In-depth Technical Guide to RMC-4998: A Molecular Glue Inhibitor of Activated KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-4998 is a pioneering preclinical molecular glue inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12C mutant protein. This technical guide provides a comprehensive overview of this compound, detailing its unique mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used for its characterization. This compound serves as a crucial tool compound and a representative for the clinical candidate, RMC-6291, offering a novel therapeutic strategy for cancers driven by the KRAS G12C mutation. Unlike first-generation inhibitors that target the inactive GDP-bound state, this compound functions by forming a stable tri-complex with Cyclophilin A (CYPA) and KRAS G12C(ON), effectively shutting down downstream oncogenic signaling.

Mechanism of Action: A Tri-Complex Molecular Glue

This compound operates through an innovative mechanism, acting as a molecular glue to induce a novel protein-protein interaction. Upon entering the cell, this compound first binds to the ubiquitously expressed chaperone protein, Cyclophilin A (CYPA).[1][2] This binary complex of this compound:CYPA then recognizes and binds to the GTP-bound, active conformation of KRAS G12C.[1][3][4] The formation of this stable ternary complex, CYPA:this compound:KRAS G12C, sterically hinders the interaction of KRAS G12C with its downstream effectors, such as RAF, thereby inhibiting the MAPK and other signaling pathways that drive tumor proliferation and survival.[3][5] A key feature of this mechanism is the covalent engagement of the C12 residue of KRAS G12C by this compound within the tri-complex, leading to a durable inhibitory effect.[3]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Assay Type | Metric | Value | Cell Lines / Conditions |

| Biochemical Assay | |||

| Tri-Complex Formation | IC50 | 28 nM | Cell-free KRAS G12C-CYPA binding assay[5] |

| Cellular Assays | |||

| Downstream Signaling Inhibition | IC50 | 1 - 10 nM | Inhibition of ERK phosphorylation in various KRAS G12C mutant cancer cell models[3][5] |

| Cell Viability | IC50 | Potent inhibition | Demonstrated in KRAS G12C mutant cell lines including CALU1, NCI-H23, and KPAR G12C[4] |

| Apoptosis Induction | - | Observed | In KRAS G12C mutant cells upon treatment |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Dosing Regimen | Outcome | Reference |

| NCI-H358 Xenograft | 10-200 mg/kg, once daily, p.o. for 28 days | Dose-dependent inhibition of ERK phosphorylation and anti-tumor activity | [6] |

| NCI-H358 Xenograft | 80 mg/kg, once daily, p.o. for 4 weeks | Promoted tumor regression | [6] |

| H2122 Xenograft | - | Inhibited tumor growth for 30-35 days | [6] |

| Sotorasib-Resistant LU65 Xenograft | 100 mg/kg, once daily, p.o. | Induced tumor regression and inhibited ERK phosphorylation | [6] |

| H2122 Xenograft (Combination) | This compound (daily, p.o.) + RMC-6272 (mTORC1i, weekly, i.p.) | Almost complete and durable tumor regression over 50 days | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for key experiments used to characterize this compound.

Cell Viability Assay (CellTiter-Glo® 2.0)

This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

KRAS G12C mutant cell lines (e.g., NCI-H358, NCI-H23)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well opaque-walled plates

-

CellTiter-Glo® 2.0 Assay reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound or DMSO vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72-120 hours at 37°C.[4][6]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature for approximately 30 minutes.[7]

-

Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[7]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot for ERK Phosphorylation

This protocol is used to assess the inhibition of the MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.

Materials:

-

KRAS G12C mutant cell lines

-

This compound

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours).[6]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts, add Laemmli buffer, and boil samples.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary anti-p-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add ECL substrate and visualize protein bands using an imaging system.

-

Stripping and Re-probing:

-

Strip the membrane of the p-ERK antibodies using a stripping buffer.

-

Re-block and re-probe with the anti-total-ERK1/2 antibody, followed by the secondary antibody and detection.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

In Vivo Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

KRAS G12C mutant cancer cells (e.g., NCI-H358) or patient-derived tumor fragments

-

Matrigel (optional, for cell line-derived xenografts)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Cell Line-Derived Xenograft (CDX): Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Patient-Derived Xenograft (PDX): Surgically implant a small fragment of a patient's tumor subcutaneously.

-

-

Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (e.g., 80 mg/kg) or vehicle control via oral gavage once daily.[6]

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health.

-

-

Endpoint and Analysis:

-

Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.[6]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.

-

Conclusion and Future Directions

This compound represents a significant advancement in the field of KRAS-targeted therapies. Its unique molecular glue mechanism, which stabilizes an inhibitory tri-complex on the active form of KRAS G12C, provides a powerful tool to overcome some of the resistance mechanisms observed with first-generation inhibitors. The preclinical data demonstrate potent and selective inhibition of KRAS G12C signaling, leading to significant anti-tumor activity in various models. As the clinical development of its successor, RMC-6291, progresses, the principles established with this compound will continue to inform the development of next-generation RAS inhibitors, including those targeting other RAS mutations and combination strategies to achieve more durable clinical responses.

References

- 1. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]

- 2. 3.4. Western Blotting and Detection [bio-protocol.org]

- 3. promega.com [promega.com]

- 4. AlphaLISA SureFire Ultra Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

Methodological & Application

Application Notes: RMC-4998 In Vitro Cell Viability

Introduction

RMC-4998 is an investigational, orally active inhibitor that selectively targets the active, GTP-bound state of the KRASG12C oncoprotein.[1][2][3] Unlike inhibitors that bind to the inactive GDP-bound state, this compound functions as a molecular glue. It forms a stable ternary complex with intracellular cyclophilin A (CYPA) and GTP-bound KRASG12C, effectively preventing downstream signaling through pathways such as the MAPK cascade (RAF-MEK-ERK).[1][4][5] This mechanism blocks pro-proliferative signals and can induce apoptosis in cancer cells harboring the KRASG12C mutation.[1]

Evaluating the potency and efficacy of compounds like this compound is a critical step in drug development. In vitro cell viability assays are fundamental for determining the concentration-dependent effects of a drug on cancer cell lines. These assays measure the number of metabolically active cells following treatment, providing key metrics such as the half-maximal inhibitory concentration (IC50). This document provides a detailed protocol for assessing the in vitro activity of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay, a robust method based on the quantification of ATP, an indicator of metabolically active cells.[6][7]

This compound Mechanism of Action

The diagram below illustrates the signaling pathway of active KRASG12C and the inhibitory mechanism of this compound. In its GTP-bound state, KRAS activates downstream effector proteins like RAF, leading to the phosphorylation of MEK and ERK, which in turn promotes cell proliferation and survival. This compound recruits CYPA to form a tri-complex with active KRASG12C, blocking its interaction with downstream effectors and inhibiting the signaling cascade.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound on various KRASG12C mutant cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit cell viability by 50%.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Notes |

| LU65 | Lung Cancer | 120 | 0.28 | Data from a cell proliferation assay.[1] |

| H358 | Non-Small Cell Lung Cancer | Not Specified | - | Reported to have strong inhibitory effect.[1] |

| H2122 | Non-Small Cell Lung Cancer | Not Specified | - | Reported to have strong inhibitory effect.[1] |

| CALU1 | Non-Small Cell Lung Cancer | Not Specified | - | Showed higher potency compared to adagrasib.[2][8] |

| NCI-H23 | Non-Small Cell Lung Cancer | Not Specified | - | Showed higher potency compared to adagrasib.[2][8] |

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol details the steps for determining the IC50 value of this compound in KRASG12C mutant cell lines.

1. Principle of the Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[6] The assay reagent lyses the cells and generates a luminescent "glow-type" signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[6] This luminescent signal is then measured using a luminometer.

2. Materials and Reagents

-

Cell Lines: KRASG12C mutant cell lines (e.g., H358, LU65, MIA PaCa-2).

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

Culture Medium: Appropriate for the selected cell line (e.g., RPMI-1640 or DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): Sterile.

-

Trypsin-EDTA: For detaching adherent cells.

-

Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).

-

Plates: Sterile, opaque-walled 96-well microplates suitable for luminescence readings.

-

Equipment:

-

Humidified incubator (37°C, 5% CO2).

-

Luminometer or multi-mode plate reader with luminescence detection.

-

Orbital shaker.

-

Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).

-

Multichannel pipette.

-

3. Experimental Workflow Diagram

The following diagram provides a high-level overview of the experimental procedure.

4. Step-by-Step Procedure

Day 1: Cell Seeding

-

Culture KRASG12C mutant cells until they reach approximately 80% confluency.

-

For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge to pellet the cells.

-

Resuspend the cell pellet in fresh culture medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cell suspension to the desired seeding density. The optimal density should be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells per well.

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Include control wells containing medium only for background luminescence measurement.[7][9]

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach and resume growth.

Day 2: Compound Treatment

-

Prepare a serial dilution series of this compound. For example, starting from a 10 mM DMSO stock, create a top concentration in culture medium (e.g., 1000 nM) and perform 1:3 or 1:10 serial dilutions to cover a broad concentration range.

-

Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

-

Carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells or if adding a small volume). Add 100 µL of the appropriate this compound dilution or vehicle control (medium with DMSO) to each well.

-

Return the plate to the incubator and incubate for the desired treatment period (e.g., 72 to 120 hours).[1]

Day 5-7: Assay Readout

-

Thaw the CellTiter-Glo® buffer and lyophilized substrate (if applicable) and equilibrate to room temperature. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7][9][10] This step is crucial for optimal enzyme activity.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[7][10]

-

Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[7][9][10]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9][10]

-

Record the luminescence using a plate luminometer.

5. Data Analysis

-

Background Subtraction: Subtract the average luminescence value from the "medium only" control wells from all other experimental wells.

-

Calculate Percent Viability: Normalize the data to the vehicle-treated control wells, which represent 100% viability.

-

Percent Viability (%) = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

-

-

Determine IC50: Plot the Percent Viability against the log-transformed concentrations of this compound. Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%. Graphing software such as GraphPad Prism or R is recommended for this analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 7. promega.com [promega.com]

- 8. biorxiv.org [biorxiv.org]

- 9. scribd.com [scribd.com]

- 10. promega.com [promega.com]

Application Notes and Protocols for RMC-4998 Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction:

RMC-4998 is an investigational, orally bioavailable small molecule that selectively targets the GTP-bound (active) form of the KRAS G12C mutant protein. This novel mechanism of action involves the formation of a stable ternary complex with cyclophilin A (CYPA) and KRAS G12C, leading to the inhibition of downstream oncogenic signaling pathways.[1] Preclinical studies, including xenograft models, are crucial for evaluating the in vivo efficacy and pharmacodynamics of this compound. These application notes provide a detailed protocol for establishing and utilizing a human tumor xenograft model to assess the anti-tumor activity of this compound.

Mechanism of Action:

The RAS family of small GTPases (KRAS, NRAS, HRAS) are key molecular switches that regulate cellular processes such as proliferation, survival, and differentiation.[2][3] Mutations in RAS genes are among the most common oncogenic drivers in human cancers.[3] The G12C mutation in KRAS results in a constitutively active protein, perpetually signaling through downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thus promoting uncontrolled cell growth.[2][4] this compound specifically recognizes and binds to the active KRAS G12C, forming a tri-complex with the abundant intracellular chaperone protein, cyclophilin A.[1] This complex sterically hinders the interaction of KRAS G12C with its downstream effectors, thereby blocking aberrant signaling.

Experimental Objective:

To evaluate the anti-tumor efficacy of this compound monotherapy in a subcutaneous xenograft model using the KRAS G12C mutant human non-small cell lung cancer cell line, NCI-H358.

Data Presentation

Table 1: Cell Line and Animal Model Specifications

| Parameter | Specification |

| Cell Line | NCI-H358 (Human non-small cell lung cancer) |

| KRAS Mutation | G12C |

| Culture Medium | RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin |

| Animal Strain | Athymic Nude Mice (e.g., NU/J) or NOD/SCID |

| Age/Sex of Animals | 6-8 weeks, female |

| Housing | Standard pathogen-free conditions |

Table 2: Experimental Groups and Treatment Schedule

| Group | Treatment | Dose | Route of Administration | Dosing Frequency | Number of Animals |

| 1 | Vehicle Control | - | Oral Gavage (p.o.) | Once Daily | 8-10 |

| 2 | This compound | 100 mg/kg | Oral Gavage (p.o.) | Once Daily | 8-10 |

Table 3: Key Experimental Parameters